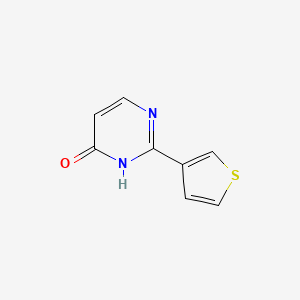![molecular formula C7H15Cl2N3 B1439251 [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride CAS No. 936939-96-7](/img/structure/B1439251.png)
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride
Descripción general
Descripción
The compound “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride” would require further analysis.Chemical Reactions Analysis
Pyrazole-based compounds can undergo various chemical reactions. For example, 5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds can vary widely. For example, 3,5-dimethyl-1H-pyrazol-4-amine, a related compound, is a white solid that dissolves well in polar organic solvents .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
- Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of compounds related to [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine and evaluated them for antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity.
Chemical Synthesis Applications
Facile Synthesis of Flexible Ligands : Potapov et al. (2007) in their study published in the European Journal of Organic Chemistry, described a facile procedure involving the reaction of pyrazoles with various compounds to prepare ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine. This study demonstrates the compound's utility in synthesizing flexible ligands (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).
Synthesis of Schiff Bases and Azetidinones : Rafah F. Al-Smaisim (2012) explored the synthesis of various Schiff bases and azetidinones using 3,5-dimethyl-1H-pyrazole derivatives, showcasing the compound's role in creating structurally diverse chemical entities with potential biological activities (Al-Smaisim, 2012).
Metal(II) Complexes with Pyrazolyl Ligands : A study by Massoud et al. (2015) focused on the synthesis of metal(II) complexes using pyrazole-based ligands, including those related to [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine. These complexes have potential applications in catalysis and material science (Massoud et al., 2015).
Catalysis in Polymerization Processes : Obuah et al. (2014) discussed the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, highlighting the compound's potential in catalytic processes (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Cytotoxic Activities
- Cytotoxicity Against Tumor Cell Lines : Kodadi et al. (2007) evaluated the cytotoxic properties of compounds including 4-{bis[(3,5-dimethyl-1H-pyrazole-1-yl)methyl]amino}butane-1-ol, demonstrating notable cytotoxic activity against certain tumor cell lines (Kodadi, Benamar, Ibrahim, Zyad, Malek, Touzani, Ramdani, & Melhaoui, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrazole-based compounds have been the subject of ongoing research due to their wide range of potential applications. For example, a series of Co(II), Zn(II), and Cd(II) complexes supported by 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) and N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) were synthesized and assessed in the ring-opening polymerization of rac-lactide .
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-4(8)7-5(2)9-10-6(7)3;;/h4H,8H2,1-3H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXTOOOKPSVBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(2E)-2-[2-(furan-2-yl)-2-oxoethylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1439186.png)


